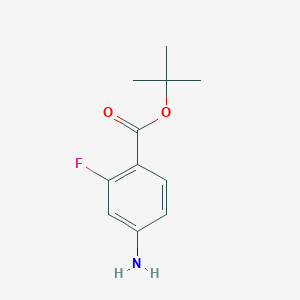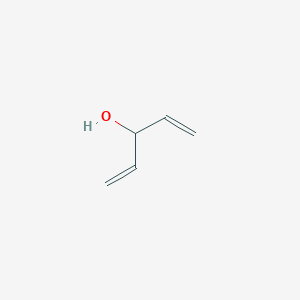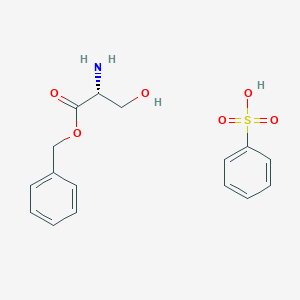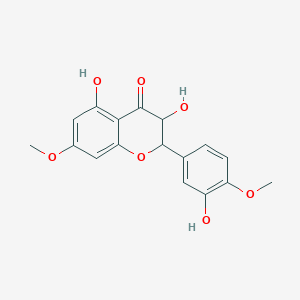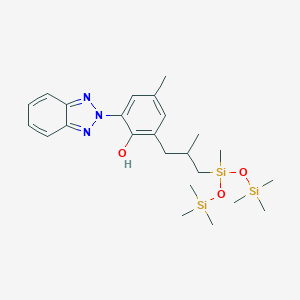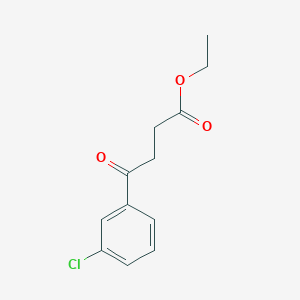
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. While the specific compound of interest is not directly studied in the provided papers, related compounds with similar structures have been investigated, which can offer insights into the properties and reactivity of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
Synthesis Analysis
The synthesis of related compounds often involves catalytic hydrogenation or other reduction methods. For instance, the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one has been used to produce ethyl (R)-3-hydroxy-4-chlorobutyrate, a key intermediate for the synthesis of biologically active compounds . Additionally, the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate using baker's yeast has been optimized to improve reaction yield and product optical purity . These methods could potentially be adapted for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as FT-IR, NMR, MS, and single-crystal X-ray diffraction . These studies provide detailed information on the geometrical parameters, which are often in agreement with theoretical predictions made using software like Gaussian09. The molecular electrostatic potential maps generated by DFT methods can also reveal the distribution of electron density within the molecule, which is crucial for understanding its reactivity .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For example, the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate has been performed in ionic liquid systems, ensuring high asymmetric induction and allowing for the recycling of the chiral catalyst . Moreover, the cyclocondensation reaction under ultrasound irradiation has been used to synthesize a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity . These studies highlight the potential for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate to undergo similar reactions with high efficiency.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from their synthesis and molecular structure analyses. For instance, the crystal structure analysis provides insights into the density and molecular packing of the compounds . The vibrational assignments and HOMO-LUMO analysis contribute to the understanding of the compound's stability and electronic properties . These analyses are essential for predicting the behavior of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate in various environments and its potential applications.
Aplicaciones Científicas De Investigación
Anticancer Drug Development
Research focused on the synthesis and evaluation of compounds for their tumor specificity and keratinocyte toxicity has led to the identification of compounds with promising anticancer properties. Ethyl 4-(3-chlorophenyl)-4-oxobutyrate derivatives have been explored for their potential in inducing apoptotic cell death in cancer cell lines, highlighting the importance of chemical modifications to enhance tumor specificity while reducing toxicity towards normal cells (Sugita et al., 2017).
Organic Electronic Materials
The chemical's relevance extends to the field of organic electronics, where it contributes to the enhancement of the thermoelectric performance of materials such as poly(3,4-ethylenedioxythiophene) (PEDOT). Effective treatment methods aimed at improving the thermoelectric properties of PEDOT:PSS have been summarized, underscoring the potential for developing more efficient organic thermoelectric materials (Zhu et al., 2017).
Environmental Impact
The environmental consequences of chlorophenols, including those related to Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, have been assessed through extensive reviews. These studies evaluate the toxicity, persistence, and bioaccumulation potential of chlorophenols, providing insight into their moderate toxic effects on both mammalian and aquatic life. Such research underscores the need for careful management and disposal of chlorophenols to mitigate their impact on the environment (Krijgsheld & Gen, 1986).
Safety And Hazards
While specific safety data for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate was not found, related compounds suggest that precautions should be taken to avoid skin and eye contact, and inhalation . It should be used only in well-ventilated areas and personal protective equipment like dust masks, eyeshields, and gloves should be worn .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(3-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAPWOAZDOMSPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645575 |
Source


|
| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | |
CAS RN |
147374-00-3 |
Source


|
| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

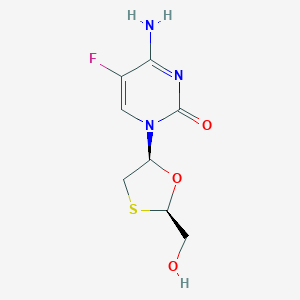
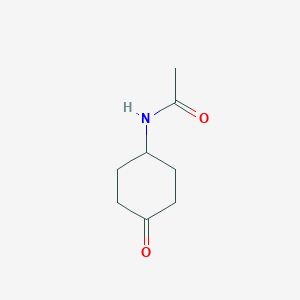
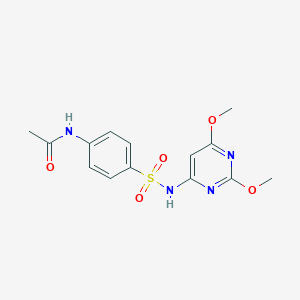
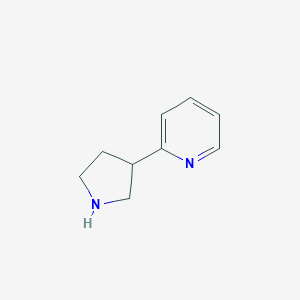
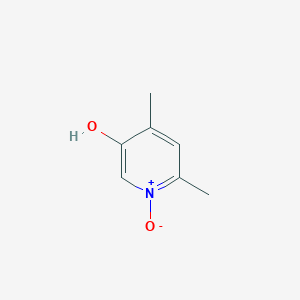
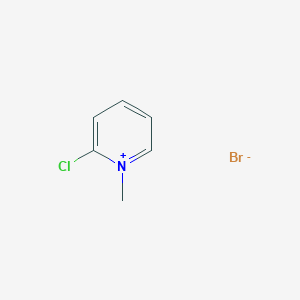
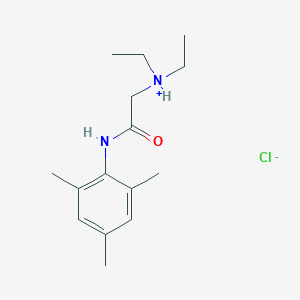
![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)
